4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE
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Overview
Description
4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of nitro groups and benzamide functionalities, which contribute to its reactivity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE typically involves multi-step organic reactions. One common method includes the nitration of naphthalene derivatives followed by amide formation. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and coupling agents such as dicyclohexylcarbodiimide (DCC) for amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and amide coupling processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Formation of nitroso derivatives or other oxidized products.
Reduction: Formation of corresponding amines.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with biological macromolecules. The amide functionalities may facilitate binding to specific protein targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Nitrobenzamide: A simpler analog with similar nitro and amide functionalities.
Naphthalene derivatives: Compounds with similar naphthalene core structures but different substituents.
Benzamide derivatives: Compounds with variations in the benzamide moiety.
Uniqueness
4-NITRO-N-[3-(4-NITROBENZAMIDO)NAPHTHALEN-2-YL]BENZAMIDE is unique due to its combination of nitro groups and benzamide functionalities on a naphthalene core
Properties
IUPAC Name |
4-nitro-N-[3-[(4-nitrobenzoyl)amino]naphthalen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N4O6/c29-23(15-5-9-19(10-6-15)27(31)32)25-21-13-17-3-1-2-4-18(17)14-22(21)26-24(30)16-7-11-20(12-8-16)28(33)34/h1-14H,(H,25,29)(H,26,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQBWNIHJHAUTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C(=CC2=C1)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])NC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N4O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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